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Introduction and Physicochemical Properties

Fosinopril sodium is the sodium salt of fosinopril, which serves as an ester prodrug of the active

metabolite fosinoprilat, a competitive angiotensin-converting enzyme (ACE) inhibitor used in

cardiovascular conditions for nearly three decades. As the first phosphorus-containing ACE inhibitor

approved for clinical use, fosinopril sodium possesses distinctive physicochemical properties that influence

its pharmaceutical behavior. The compound contains a phosphinate group capable of specific binding to the

active site of angiotensin-converting enzyme, contributing to its mechanism of action and stability profile.

Fosinopril sodium is designated chemically as: L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy)

propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans- [1].

The molecular structure of fosinopril sodium presents both hydrophilic and hydrophobic regions, with a

molecular weight of 585.64 g/mol and molecular formula C₃₀H₄₅NNaO₇P [2] [1] [3]. Its crystalline powder

form is typically white to off-white in appearance and demonstrates particular solubility characteristics that

must be carefully considered in formulation development. From a pharmaceutical perspective, fosinopril

sodium is classified as a Class III substance according to the Biopharmaceutics Classification System (high

solubility, low permeability), which directly influences its absorption characteristics and formulation

strategies [4].

Table 1: Fundamental Physicochemical Properties of Fosinopril Sodium
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Property Specification Reference

Molecular Weight 585.64 g/mol [2] [1] [3]

Molecular Formula C₃₀H₄₅NNaO₇P [2] [1] [3]

CAS Number 88889-14-9 [3]

Appearance White to off-white crystalline powder [1]

pKa 9.8 (calculated) [5]

Partition Coefficient (log P) 4.75 (calculated) [5]

Solvency Characteristics

Quantitative Solubility Profile

The solubility behavior of fosinopril sodium varies significantly across different solvents, presenting both

opportunities and challenges for formulation scientists. As a sodium salt, it demonstrates good aqueous

solubility, though this must be balanced against its susceptibility to hydrolytic degradation in aqueous

environments. The compound follows the general principle that most ACE inhibitors exhibit low

lipophilicity, with the notable exception of fosinopril, which demonstrates relatively higher calculated

partition coefficient compared to other drugs in its class [5]. This unique property among ACE inhibitors

influences both its absorption characteristics and formulation approaches.

Recent advances in preformulation science have revealed that the solubility of fosinopril sodium can be

significantly enhanced through complexation strategies, particularly with cyclodextrin derivatives.

Research has demonstrated that forming an inclusion complex with γ-cyclodextrin not only improves

aqueous solubility but also provides substantial protection against hydrolytic degradation, addressing two

major formulation challenges simultaneously [4]. This approach has proven particularly valuable in the

development of advanced drug delivery systems where both solubility and stability are critical factors.

Table 2: Solubility Profile of Fosinopril Sodium in Various Solvents
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Solvent Solubility Experimental Conditions Reference

Water 100 mg/mL (approximately
170 mM)

Not specified [1]

Water 8.3 mg/mL Research grade material [2]

Methanol Freely soluble Not specified [1]

Ethanol 4 mg/mL Research grade material [2]

Ethanol Freely soluble Not specified [1]

Hexane Slightly soluble Not specified [1]

DMSO Insoluble Research grade material; moisture-absorbing

DMSO reduces solubility

[2]

Additional Physicochemical Parameters

Beyond basic solubility, several additional parameters critically influence the formulation behavior of

fosinopril sodium. The compound demonstrates a calculated partition coefficient (log P) of 4.75, which is

significantly higher than other ACE inhibitors such as enalapril (0.09), enalaprilat (-0.03), and lisinopril

(-1.20) [5]. This relatively higher lipophilicity among ACE inhibitors contributes to its unique

pharmacokinetic profile, including its dual hepatic and renal elimination pathway. The pKa of

approximately 9.8 indicates that the molecule exists predominantly in its ionized form at physiological pH,

enhancing its aqueous solubility but potentially limiting membrane permeability [5].

The solid-state properties of fosinopril sodium have been characterized using multiple analytical

techniques. Solid-state NMR and IR spectroscopy studies have revealed the existence of multiple

polymorphic forms, each with distinct physicochemical characteristics that can influence dissolution

behavior and stability [3]. These polymorphic variations must be carefully controlled during pharmaceutical

manufacturing to ensure consistent product performance. Additionally, research has demonstrated that

fosinopril sodium can form a lamellar liquid crystal structure under specific conditions, which may be

exploited in advanced drug delivery system design [3].
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Stability Profile

Degradation Kinetics and Pathways

Fosinopril sodium is subject to significant degradation through multiple pathways, with hydrolysis

representing the primary mechanism of instability. The compound demonstrates pH-dependent

degradation, with the greatest instability observed under basic conditions, though degradation occurs across

the entire pH range [4]. The ester functional group in fosinopril sodium is particularly susceptible to

hydrolytic cleavage, converting the prodrug to its active form, fosinoprilat, which may further degrade

under stressful conditions. This degradation pathway presents a significant challenge for formulation

scientists, particularly when developing aqueous-based dosage forms such as solutions or suspensions.

Research has demonstrated that the degradation kinetics of fosinopril sodium follow apparent first-order

behavior under specific conditions, with the rate constant highly dependent on pH, temperature, and ionic

strength. The presence of cyclodextrins, particularly γ-cyclodextrin, has been shown to significantly

stabilize the molecule against hydrolytic degradation through the formation of an inclusion complex that

protects the labile ester functional group [4]. This stabilization effect is attributed to both the geometric

protection of the susceptible moiety within the cyclodextrin cavity and changes in the microenvironmental

polarity surrounding the molecule.

Table 3: Stability Profile of Fosinopril Sodium Under Various Conditions

Condition Stability Behavior Formulation Implications Reference

Aqueous Solutions Hydrolytic degradation in all
pH conditions (acidic, basic,

neutral)

Requires protection from
moisture; limited shelf-life in

solution form

[4]

Basic pH Greater extent of degradation Strict pH control essential in

formulations

[4]

γ-Cyclodextrin
Complexation

Enhanced chemical stability in

aqueous solution

Valuable strategy for liquid

formulations

[4]
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Condition Stability Behavior Formulation Implications Reference

Niosomal
Encapsulation

Improved stability, especially
at 2-8°C

Promising for ocular delivery
systems

[4]

Antioxidant
Systems

EDTA and sodium
metabisulfite provide

protection

Necessary in aqueous
formulations to prevent oxidative

degradation

[4]

Formulation Strategies for Stability Enhancement

Multiple advanced formulation approaches have been investigated to address the stability challenges

associated with fosinopril sodium. The application of niosomal encapsulation has demonstrated particular

promise, with studies showing that fosinopril-loaded niosomal preparations maintained good physical and

chemical stability for at least three months when stored at 2-8°C [4]. The combination of cyclodextrin

complexation with niosomal encapsulation represents a particularly effective approach, providing dual

stabilization through both molecular complexation and physical compartmentalization.

The inclusion of stabilizing excipients represents another critical strategy for enhancing fosinopril sodium

stability. Research has demonstrated that antioxidant systems comprising ethylenediamine tetra-acetic acid

disodium salt (EDTA) and sodium metabisulfite (Na-MS) provide effective protection against degradation in

aqueous environments [4]. These stabilizers function through multiple mechanisms, including chelating

metal ions that catalyze degradation reactions and providing an antioxidant barrier against oxidative

degradation pathways. When designing stable formulations, manufacturers must consider the compatibility

of these stabilizers with other formulation components and the primary container closure system.

Experimental Protocols and Methodologies

Solubility Determination Protocols

The accurate determination of fosinopril sodium solubility requires carefully controlled experimental

conditions due to its hydrolytic susceptibility. For equilibrium solubility measurement, excess fosinopril
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sodium should be added to the solvent of interest and mixed using a temperature-controlled shaker bath

at 25°C for a predetermined period (typically 24-72 hours). The resulting suspension must then be filtered

through a 0.45μm membrane filter, and the filtrate appropriately diluted for analysis using a validated

HPLC or UV-Vis spectroscopic method [3] [4]. For kinetic solubility assessment, a stock solution in a

water-miscible organic solvent (such as DMSO) can be titrated into the aqueous medium while monitoring

for precipitation through turbidimetric analysis or direct quantification of the dissolved fraction.

For investigating the effect of complexation agents on solubility, the phase solubility method described by

Higuchi and Connors is recommended. This approach involves preparing aqueous solutions containing

increasing concentrations of the complexing agent (e.g., γ-cyclodextrin, 0-10% w/v), adding excess

fosinopril sodium to each solution, and following the same equilibrium procedure outlined above [4]. The

resulting solubility data should be analyzed to determine the stoichiometry and stability constant of the

complex, providing critical information for formulation optimization. Throughout these procedures,

maintaining pH control and minimizing exposure to light and elevated temperatures are essential for

obtaining accurate, reproducible results.

Stability Testing Methodologies

Forced degradation studies represent a critical component of fosinopril sodium stability assessment,

providing insight into degradation pathways and identifying potential degradation products. These studies

should expose the drug substance to stress conditions including acidic (0.1N HCl), basic (0.1N NaOH),

oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) environments [4]. Samples should be

withdrawn at appropriate time intervals and analyzed using stability-indicating methods that can separate

and quantify the parent compound and its degradation products. These studies not only reveal the intrinsic

stability characteristics but also help validate analytical methods as truly stability-indicating.

Long-term stability studies should be conducted according to ICH guidelines, with testing conditions

reflecting the intended storage environment. For fosinopril sodium formulations, samples should be stored

at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 5°C ± 3°C)

in appropriate packaging systems [4]. At predetermined time points (0, 1, 3, 6, 9, 12, 18, 24 months),

samples should be evaluated for physical characteristics (appearance, pH, viscosity for liquids), chemical

potency (drug content, degradation products), and performance characteristics (dissolution for solid
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dosage forms). The specific stability-indicating method must be validated for specificity, accuracy,

precision, and robustness to ensure reliable monitoring of stability profiles.
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Diagram: Fosinopril sodium degradation pathways and stabilization strategies showing primary hydrolysis

route and protective formulation approaches.
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Niosomal Formulation Preparation

The thin-film hydration method represents the most widely employed technique for preparing niosomal

formulations of fosinopril sodium. This procedure begins with dissolving specific ratios of nonionic

surfactants (Span 60 or Brij 76), cholesterol, and membrane stabilizers (dicetyl phosphate or

stearylamine) in an organic solvent, typically chloroform [4]. The optimal molar ratio for these components

is generally 47.5:47.5:5 (surfactant:cholesterol:stabilizer), with the total lipid composition typically prepared

at 100 μM in 5 mL of hydration medium. This organic solution is then slowly evaporated under reduced

pressure at 40°C using a rotary evaporator until a dried thin film forms on the inner wall of the flask.

The critical hydration step involves adding 5 mL of aqueous medium (10 mM phosphate-buffered saline,

pH 7.4, containing 1% w/v fosinopril, 0.1% w/v EDTA, and 0.1% w/v Na-MS) with or without 5% w/v γ-

cyclodextrin to the dried lipid film [4]. Hydration is performed by rotating the flask in a water bath at 60°C

for 30 minutes under normal pressure. Following hydration, size reduction is achieved through sonication in

an ultrasonic bath at 60°C for 30 minutes. The formulation is then left overnight at room temperature to

complete annealing and drug partitioning between the lipid bilayer and aqueous phase before storage at

4°C until analysis. This method typically produces niosomes with favorable entrapment efficiency, zeta

potential, and controlled release profiles.

Analytical Methodologies

Chromatographic and Electrophoretic Methods

High-performance liquid chromatography represents the most widely employed analytical technique for

quantifying fosinopril sodium and monitoring its stability. A robust HPLC method for fosinopril analysis

typically utilizes a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase

consisting of acetonitrile-phosphate buffer (pH ~2.5-3.0) in varying proportions depending on the specific

separation requirements [3]. The flow rate is generally maintained between 0.8-1.5 mL/min with detection in

the 210-220 nm range using a UV or PDA detector. This method effectively separates fosinopril sodium

from its major degradation products and process impurities, providing accurate quantification in both bulk

drug substance and formulated products.
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Capillary electrophoresis has emerged as a valuable complementary technique for fosinopril sodium

analysis, particularly for impurity profiling and chiral separations. The CE method typically employs a fused

silica capillary (50-75 μm internal diameter, 50-60 cm effective length) with alkaline phosphate or borate

buffer (pH 8.0-9.5) as the background electrolyte [6] [3]. Separation is achieved by applying high voltage

(15-25 kV) with detection at 200-210 nm. The CE technique offers excellent separation efficiency for

fosinopril sodium and its related substances, with the added advantages of minimal solvent consumption

and rapid method development compared to traditional HPLC. Both HPLC and CE methods should be

properly validated according to ICH guidelines for intended applications.

Spectroscopic and Structural Characterization

UV-Vis spectroscopy provides a rapid, straightforward method for initial fosinopril sodium quantification,

particularly during preformulation studies and solubility assessments. Fosinopril sodium exhibits

characteristic absorption in the 200-220 nm range due to its carbonyl and phenyl chromophores, allowing

direct quantification in aqueous solutions [4]. For derivative spectroscopy, the second-order derivative

spectrum effectively eliminates interference from formulation excipients or degradation products, enabling

selective quantification without chromatographic separation. This approach is particularly valuable for real-

time monitoring of drug release studies and preliminary stability assessments.

Structural characterization of fosinopril sodium and its solid forms employs multiple analytical

techniques. Solid-state NMR spectroscopy provides detailed information about the molecular

environment and polymorphic behavior, while Fourier-transform infrared spectroscopy reveals

characteristic functional group vibrations and identifies potential interactions with formulation excipients [3].

X-ray powder diffraction patterns provide definitive identification of crystalline phases and detection of

polymorphic transitions, which is critical for ensuring consistent physical properties in the final drug

product. These techniques collectively provide comprehensive characterization of fosinopril sodium's solid-

state properties, facilitating the development of robust, reproducible formulations.
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Diagram: Analytical techniques for fosinopril sodium characterization showing complementary methods for

comprehensive profiling.

Conclusion

The comprehensive analysis of fosinopril sodium's solubility and stability characteristics reveals both

challenges and opportunities for pharmaceutical scientists. While the compound demonstrates good aqueous

solubility (100 mg/mL), it is susceptible to significant hydrolytic degradation across all pH ranges,

particularly under basic conditions. This instability necessitates careful consideration during formulation

development, storage condition selection, and analytical method validation. The quantitative data presented

in this guide provides a foundation for evidence-based formulation decisions, while the detailed experimental

protocols offer practical methodologies for further investigation.

The application of advanced formulation strategies represents the most promising approach to overcoming

the stability challenges associated with fosinopril sodium. The combination of cyclodextrin complexation

with niosomal encapsulation has demonstrated particular effectiveness, providing dual stabilization through

molecular inclusion and physical compartmentalization. When complemented with appropriate antioxidant
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systems and controlled storage conditions, these approaches enable the development of stable, effective

pharmaceutical products containing fosinopril sodium. As research continues, further advances in drug

delivery systems will likely provide additional solutions to the unique challenges presented by this valuable

cardiovascular therapeutic agent.

Table 4: Strategic Recommendations for Fosinopril Sodium Formulation Development

Formulation
Challenge

Recommended Strategy Expected Outcome Reference

Aqueous
Instability

Cyclodextrin complexation +

niosomal encapsulation

Dual stabilization mechanism;

extended shelf-life

[4]

Solubility
Limitations

γ-cyclodextrin inclusion complex Enhanced aqueous solubility and

stability

[4]

Oxidative
Degradation

EDTA (0.1% w/v) + sodium

metabisulfite (0.1% w/v)

Protection against metal-ion

catalyzed and oxidative
degradation

[4]

Polymorphic
Variability

Solid-state characterization +
controlled crystallization

Consistent physical and chemical
properties

[3]

Analytical
Challenges

Stability-indicating HPLC with
UV detection at 210-220 nm

Accurate quantification and
impurity profiling

[6] [3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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